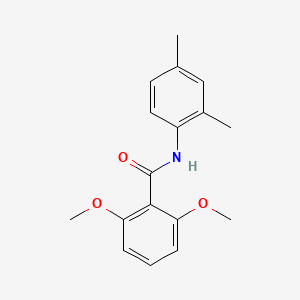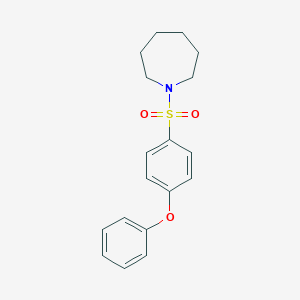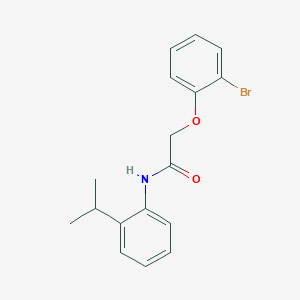![molecular formula C10H8ClN3O2S2 B5622793 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a thiadiazole ring substituted with a chlorobenzo dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Chlorobenzo Dioxole Moiety: This can be achieved by reacting 6-chlorobenzo[d][1,3]dioxole with appropriate reagents under controlled conditions.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the chlorobenzo dioxole moiety with the thiadiazole ring using a thiol-based reagent under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The chlorobenzo dioxole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)-1,3,4-thiadiazol-2-amine
- 5-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methylthio)-1,3,4-oxadiazol-2-amine
Uniqueness
The presence of the chlorobenzo dioxole moiety and the thiadiazole ring in 5-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c11-6-2-8-7(15-4-16-8)1-5(6)3-17-10-14-13-9(12)18-10/h1-2H,3-4H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGZNOHHHTOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone](/img/structure/B5622720.png)
![3-{5-[(E)-(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B5622729.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)
![9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622746.png)

![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)

![16-Amino-10-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B5622774.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)

![(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5622810.png)
![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)
